molecular formula C22H27N3O3 B13357220 N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea

Cat. No.: B13357220
M. Wt: 381.5 g/mol
InChI Key: RTWOIGZGTIRRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a methylpropyl chain, and an indole moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutylamine to form an amide intermediate. This intermediate is then reacted with 1-methyl-1H-indole-4-carboxylic acid to yield the final urea derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another urea derivative with similar structural features.

    N-(3,4-dimethoxyphenyl)-N’-(1-methyl-1H-indol-3-yl)urea: A closely related compound with slight variations in the substitution pattern.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-(1-methyl-1H-indol-4-yl)urea stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1-methylindol-4-yl)urea

InChI

InChI=1S/C22H27N3O3/c1-14(2)21(15-9-10-19(27-4)20(13-15)28-5)24-22(26)23-17-7-6-8-18-16(17)11-12-25(18)3/h6-14,21H,1-5H3,(H2,23,24,26)

InChI Key

RTWOIGZGTIRRDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.